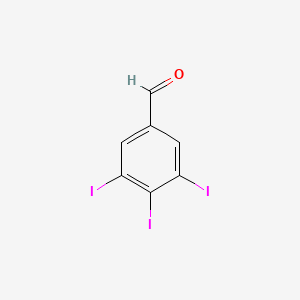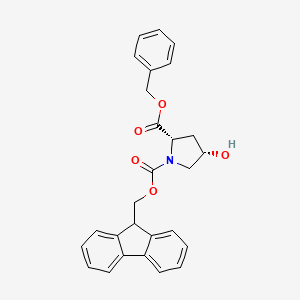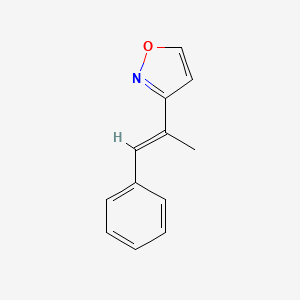![molecular formula C19H24F3N3 B1401644 [6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311279-29-4](/img/structure/B1401644.png)
[6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Vue d'ensemble
Description
“[6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is a chemical compound with the molecular formula C19H24F3N3 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C19H24F3N3. For a 3D representation of the molecule, you may refer to specialized chemical databases or software.Applications De Recherche Scientifique
Heterocyclic Amines in Cancer Research
Heterocyclic amines (HAs) are compounds formed during the cooking process of meats and have been studied extensively for their implications in cancer research. The formation and biological significance of these compounds, including their carcinogenic potential and mechanisms of action, have been the subject of numerous studies. For instance, the role of food-derived heterocyclic amines in the etiology of human breast cancer has been reviewed, highlighting the importance of dietary factors and the metabolic activation of HAs in carcinogenesis (Snyderwine, 1994). This research emphasizes the complex interactions between dietary carcinogens, human metabolism, and cancer risk, which could be relevant to studies on similar compounds.
Analytical Techniques for Biogenic Amines
The analysis of biogenic amines in biological matrices and food products is crucial for understanding their biological effects and exposure levels. Techniques for quantifying these compounds, including [6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, involve advanced chromatographic methods and mass spectrometry. These methodologies facilitate the study of the compound's metabolism, distribution, and potential toxicological impacts. A review on the analysis of a specific heterocyclic amine, PhIP, and its metabolites underscores the analytical challenges and developments in this field (Teunissen et al., 2010).
Antitubercular Activity of Heterocyclic Compounds
The search for new antitubercular agents has led to the exploration of various heterocyclic compounds, including those with pyridinyl structures. Studies on derivatives of isoniazid, a key antitubercular drug, have shown promising activity against Mycobacterium tuberculosis, highlighting the potential of heterocyclic compounds in developing new treatments. For example, the review on antitubercular activity of certain heterocyclic derivatives presents a comprehensive overview of compounds evaluated for their efficacy against tuberculosis (Asif, 2014).
Environmental and Technological Applications
Heterocyclic compounds, similar to the one , are also investigated for their environmental applications, such as the removal of persistent organic pollutants from water. Studies on amine-functionalized sorbents for the removal of perfluoroalkyl substances (PFAS) from water supplies demonstrate the utility of such compounds in environmental remediation efforts (Ateia et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
6-[4-(diethylaminomethyl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3/c1-5-25(6-2)13-14-7-9-15(10-8-14)17-11-16(19(20,21)22)12-18(23-17)24(3)4/h7-12H,5-6,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPUIUHVADHSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)
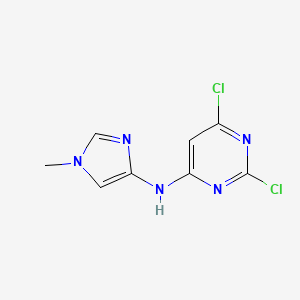
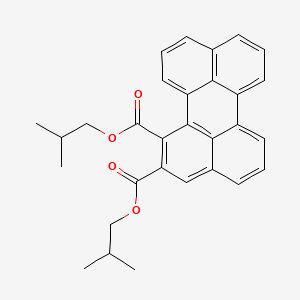

![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1401573.png)
![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)

